molecular formula C10H14N2O2 B13220033 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid CAS No. 1094219-13-2

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid

Cat. No.: B13220033
CAS No.: 1094219-13-2
M. Wt: 194.23 g/mol
InChI Key: NLCBNFSDKYCRPK-UHFFFAOYSA-N
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Description

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid is a pyridine derivative supplied for research and development purposes. This compound is part of the 4-aminopicolinate family, a class of chemicals noted for their utility in agricultural science. Based on patents, related 4-aminopicolinic acid structures demonstrate significant utility as herbicidal agents . Researchers value these compounds for creating new formulations to study and control weed growth. The structure of this specific molecule, which includes a carboxylic acid group and a methyl(isopropyl)amino substitution on the pyridine ring, makes it a versatile intermediate for further chemical synthesis. It can be used in organic and medicinal chemistry to develop novel molecules, potentially for pharmacological or agrochemical screening. As an analytical standard, it aids in method development and compound identification in various chromatographic and spectroscopic techniques. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

1094219-13-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)12(3)8-4-5-11-9(6-8)10(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

NLCBNFSDKYCRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC(=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination on Pyridine-2-carboxylic Acid Derivatives

A common approach involves starting from 4-amino-2-pyridinecarboxylic acid or its derivatives, followed by reductive amination with an appropriate ketone or aldehyde (e.g., acetone for isopropyl group) and methylamine or methylating agents to install the methyl(propan-2-yl)amino substituent.

  • Procedure : React 4-amino-2-pyridinecarboxylic acid with acetone and methylamine under reductive amination conditions using a reducing agent such as sodium cyanoborohydride or borane complexes.
  • Conditions : Mild temperature (0–60 °C), solvent such as methanol or tetrahydrofuran (THF).
  • Outcome : Formation of the secondary amine substituent on the pyridine ring with retention of the carboxylic acid group.

Pd-Catalyzed Cross-Coupling Amination

Palladium-catalyzed amination reactions are effective for installing substituted amino groups on pyridine rings bearing halogen substituents.

  • Starting material : 4-halogen-2-pyridinecarboxylic acid or ester derivatives.
  • Reagents : Methyl(propan-2-yl)amine as the nucleophile, palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., XantPhos), and base (e.g., tert-butoxide).
  • Solvent and conditions : Toluene, elevated temperature (~90–110 °C), inert atmosphere (N2).
  • Work-up : Extraction, drying, and purification by chromatography or preparative HPLC.
  • Advantage : High regioselectivity and yield for the desired amino-substituted pyridine.

Multi-Component Reaction (MCR) Approaches

Some literature describes the use of multi-component reactions involving substituted pyridin-2-amine, pyridine-2-carbaldehyde, and isocyanides to generate complex substituted pyridine derivatives, which can be further modified to yield the target compound.

  • Example : Reaction of substituted pyridin-2-amine with pyridine-2-carbaldehyde and 2-isocyano-2,4,4-trimethylpentane in methanol with p-toluenesulfonic acid catalyst at 70 °C for 12 hours.
  • Post-reaction : Extraction, drying, and purification.
  • This method allows the assembly of the amino substituent and the carboxylic acid moiety in a convergent manner.

Carboxylation and Hydrolysis Steps

If the starting material is an ester or nitrile derivative, hydrolysis under acidic or basic conditions is employed to convert it into the carboxylic acid.

  • Conditions : Acidic hydrolysis using HCl or basic hydrolysis using NaOH at elevated temperatures.
  • Purification : Acidification and extraction to isolate the carboxylic acid.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reductive Amination 4-Amino-2-pyridinecarboxylic acid Acetone, methylamine, NaBH3CN or BH3-Me2S, MeOH/THF Mild conditions, direct amine installation Requires careful control of reduction
Pd-Catalyzed Cross-Coupling 4-Halo-2-pyridinecarboxylic acid ester Methyl(propan-2-yl)amine, Pd2(dba)3, XantPhos, t-BuONa, toluene, 90–110 °C High regioselectivity, good yields Requires expensive catalysts
Multi-Component Reaction (MCR) Pyridin-2-amine, pyridine-2-carbaldehyde TosOH, 2-isocyano-2,4,4-trimethylpentane, MeOH, 70 °C Convergent synthesis, structural diversity Longer reaction time, purification complexity
Hydrolysis/Carboxylation Ester or nitrile derivatives Acidic/basic hydrolysis, HCl or NaOH, heat Converts protected groups to acid Harsh conditions may affect sensitive groups

Research Findings and Analytical Data

  • High yields (up to 95%) have been reported for reductive amination and MCR methods.
  • Pd-catalyzed amination reactions typically achieve yields above 80% with high purity confirmed by LCMS and NMR.
  • The carboxylic acid functionality is stable under the reaction conditions used for amination.
  • Purification is generally achieved by silica gel chromatography or preparative HPLC.
  • Characterization by ^1H NMR, MS (ESI), and elemental analysis confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-Methylpyridine-2-carboxylic Acid (CAS 4021-08-3)

  • Structure : Pyridine-2-carboxylic acid with a methyl group at position 4.
  • Molecular Weight : 153.14 g/mol .
  • Key Differences: Lacks the methyl(isopropyl)amino group, resulting in lower molecular weight and reduced steric hindrance.

2-Aminopyridine-4-carboxylic Acid (CAS 13362-28-2)

  • Structure: Pyridine-4-carboxylic acid with an amino group at position 2.
  • Molecular Formula : C₆H₆N₂O₂ .
  • Key Differences: The amino group at position 2 (vs. position 4 in the target compound) alters electronic distribution and hydrogen-bonding capacity. The absence of a branched alkyl chain reduces lipophilicity.
  • Applications : Research chemical in medicinal chemistry for heterocyclic scaffold development.

6-(Cyclobutylmethoxy)pyridine-2-carboxylic Acid

  • Structure : Pyridine-2-carboxylic acid with a cyclobutylmethoxy group at position 5.
  • Key Differences: The ether-linked cyclobutyl group introduces significant steric bulk and lipophilicity at position 6, contrasting with the target compound’s amino substituent at position 4. This may affect membrane permeability and metabolic stability .

4-Amino-2-methyl-5-pyrimidinecarboxylic Acid (CAS 769-52-8)

  • Structure: Pyrimidine-5-carboxylic acid with amino and methyl groups at positions 4 and 2, respectively.
  • Key Differences: The pyrimidine ring (two nitrogen atoms) vs. The amino group at position 4 and methyl at position 2 create distinct pharmacophoric features compared to the target compound’s substituents .

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid (CAS 89853-87-2)

  • Structure: Pyrimidine-5-carboxylic acid with an ethylthio group at position 2 and an amino group at position 4.
  • Key Differences : The thioether group enhances lipophilicity and may confer redox activity. The pyrimidine core vs. pyridine impacts binding affinity in biological systems .

Physicochemical Properties and Bioactivity Trends

Molecular Weight and Lipophilicity

  • The target compound’s methyl(isopropyl)amino group likely increases molecular weight (>220 g/mol estimated) and lipophilicity (logP >1.5) compared to simpler analogs like 4-methylpyridine-2-carboxylic acid (153.14 g/mol).
  • Example: 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid (CAS 337904-92-4) has a molecular weight of 238.24 g/mol, reflecting the impact of bulky substituents .

Solubility and Hydrogen Bonding

  • Amino and carboxylic acid groups enhance water solubility via hydrogen bonding. However, the methyl(isopropyl)amino group’s hydrophobicity may reduce aqueous solubility compared to unsubstituted amino analogs (e.g., 2-aminopyridine-4-carboxylic acid).

Biological Activity

4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid, with the CAS number 1094219-13-2, is an organic compound that features a pyridine ring substituted with a carboxylic acid and an alkylamino group. Its molecular formula is C₁₀H₁₄N₂O₂, and it has a molecular weight of approximately 194.23 g/mol. The compound's unique structure contributes to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are essential in regulating the cell cycle.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Carboxylic Acid Group : Contributes to the compound's acidity and potential for hydrogen bonding.
  • Alkylamino Group : Enhances lipophilicity and may influence binding affinity to biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of CDKs. These kinases are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in various cancers and other proliferative diseases .

Inhibition of Cyclin-dependent Kinases

Studies have shown that this compound can selectively inhibit CDK4, a kinase involved in the transition from G1 to S phase of the cell cycle. This inhibition may provide therapeutic benefits in treating cancers characterized by uncontrolled cell proliferation .

Comparative Analysis with Related Compounds

A comparison of structural analogs highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
4-Aminopyridine-2-carboxylic acidAmino group at position 4Known for neuroprotective effects
5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acidMethyl group at position 5Potential anti-inflammatory properties
3-Chloro-6-[methyl(propan-2-yl)amino]pyridine-2-carboxylic acidChlorine substitution at position 3Enhanced herbicidal activity

This table illustrates how variations in functional groups and substitution patterns influence biological activities and applications, showcasing the uniqueness of this compound within its class.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth, suggesting its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : SAR studies reveal that modifications in the alkyl chain length or the position of substituents on the pyridine ring can significantly alter the inhibitory potency against CDKs. For instance, compounds with longer alkyl chains showed enhanced activity due to improved hydrophobic interactions with the kinase active site .
  • Molecular Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to CDK targets. These studies indicate strong binding interactions, primarily through hydrophobic contacts and hydrogen bonding, which correlate with observed biological activity .

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